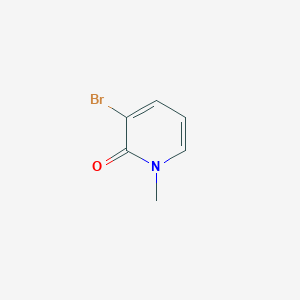
Ethyl 1-acetylcyclopentane-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of versatile reagents and key reactions such as carboethoxymethylation, ring-closing metathesis, and oxidative scission. For instance, ethyl (tributylstannyl)acetate is used for the carboethoxymethylation of functionalized pyridines, yielding dihydropyridines that are precursors for N-heterocycles . Another example is the diastereoselective synthesis of a functionalized cyclohexene skeleton using L-serine, ring-closing metathesis, and Grignard reactions . Additionally, oxidative scission of ethyl 2,2-dimethoxycyclopropanecarboxylates with lead tetraacetate has been reported to produce monoalkylated fumaric acid diesters and unusual anhydride bis-acetals .
Molecular Structure Analysis
The molecular structure of related acetylated derivatives has been studied using various spectroscopic techniques. For example, the structure of ethyl 1-acetyl-1H-indole-3-carboxylate was determined by X-ray crystallography, revealing a planar aromatic ring system and specific intermolecular interactions such as C—H⋯O and π⋯π stacking . Similarly, the structural and spectroscopic characteristics of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were investigated using HPLC, X-ray, FT-IR, NMR, and MS .
Chemical Reactions Analysis
The chemical reactivity of acetylated ethyl esters involves various reactions such as acetylation, lithiation, and reactions with sodium hydroxide. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to yield products with acetylation mainly occurring on nitrogen atoms in the ring . In another study, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate underwent smooth lithiation at the 5-methyl position, leading to the formation of 5-functionalized 3-isoxazolyl carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylated ethyl esters are influenced by their molecular structure and the nature of substituents. For example, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in materials science . The crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate also suggests specific physical properties due to the directional intermolecular interactions present .
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Ethyl 1-acetylcyclopentane-1-carboxylate has been used in the synthesis of complex molecules. For instance, it is involved in the regioselective Intramolecular Diels-Alder reactions for creating novel compounds, as seen in the synthesis of the carbon framework of fredericamycin A (Toyota & Terashima, 1989). Similarly, it has been used in the synthesis of pyrrolizidine alkaloids through olefin cyclization (Ishibashi et al., 1985).
Lipase-Catalyzed Reactions
The compound also plays a role in lipase-catalyzed reactions. It has been used to study the competition of acylation and hydrolysis in reactions involving β-hydroxy esters (Forró, Galla, & Fülöp, 2013). Additionally, it's involved in the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate for producing drug intermediates (Kasture et al., 2005).
Enzymatic Reactions
Enzymatic reactions involving Ethyl 1-acetylcyclopentane-1-carboxylate have been explored for their biochemical implications. For example, an updated methodology for analyzing metabolites and enzyme activities in ethylene biosynthesis uses this compound (Bulens et al., 2011).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, this chemical is used in synthesizing derivatives for medicinal purposes. For instance, its derivatives have been evaluated for antimalarial activities (Ningsanont et al., 2003). It also finds application in creating compounds with potential for treating neurological disorders, such as in the synthesis of ethyl 5-oxohomoadamantane-4-carboxylate (Klimochkin, Tkachenko, & Rybakov, 2018).
Analytical Chemistry
In analytical chemistry, ethyl 1-acetylcyclopentane-1-carboxylate is used in methods for studying biological processes and compounds. For example, it's involved in the synthesis and structure determination of various chemical compounds, as seen in the study of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate (Kurbanova et al., 2019).
Safety and Hazards
Ethyl 1-acetylcyclopentane-1-carboxylate is classified under GHS07 for safety. It carries the signal word ‘Warning’ and has hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 1-acetylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-9(12)10(8(2)11)6-4-5-7-10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZMOHUCPZIZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516495 | |
| Record name | Ethyl 1-acetylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-acetylcyclopentane-1-carboxylate | |
CAS RN |
28247-15-6 | |
| Record name | Ethyl 1-acetylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-acetylcyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)
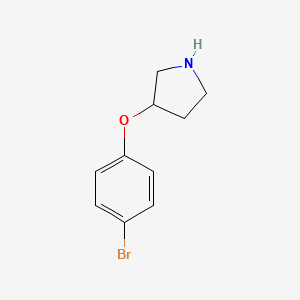


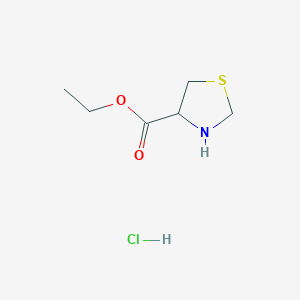
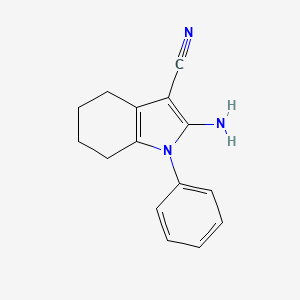
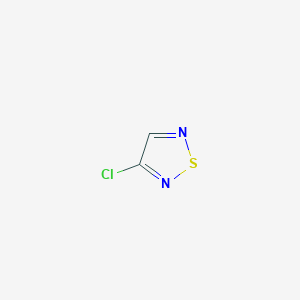
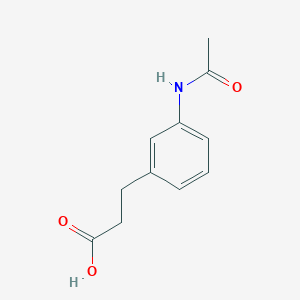

![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)

